molecular formula C14H7BrFNO2 B5655389 6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5655389
M. Wt: 320.11 g/mol
InChI Key: OTJAUTNFYVXKAC-UHFFFAOYSA-N
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Description

6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position on the benzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:

    Formation of the Benzoxazinone Ring: The initial step involves the formation of the benzoxazinone ring through a cyclization reaction. This can be achieved by reacting an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced at the 6th position of the benzoxazinone ring through a bromination reaction. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cross-Coupling Reactions:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Suzuki-Miyaura Coupling: Palladium catalyst, fluorophenylboronic acid, and a base such as potassium carbonate in a suitable solvent.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound.

    Cross-Coupling Products: Functionalized derivatives with various substituents.

Scientific Research Applications

6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different cellular pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with enhanced biological activities.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a chlorine atom instead of a fluorine atom.

    6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a methyl group instead of a fluorine atom.

    6-bromo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .

Properties

IUPAC Name

6-bromo-2-(4-fluorophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO2/c15-9-3-6-12-11(7-9)14(18)19-13(17-12)8-1-4-10(16)5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJAUTNFYVXKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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